2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

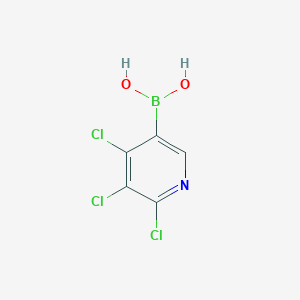

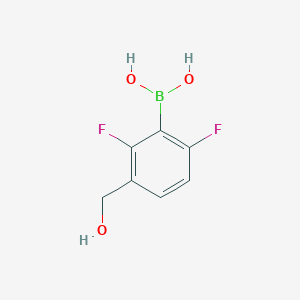

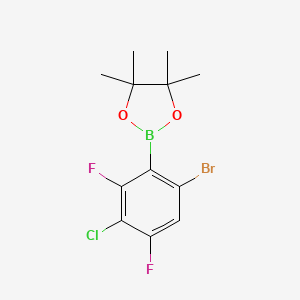

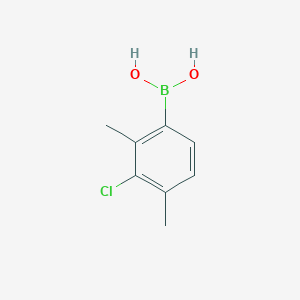

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-28-3 . It has a molecular weight of 270.54 . The IUPAC name for this compound is 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BClFO2/c1-8-6-9(16)7-10(15)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Scientific Research Applications

Organoboron Compounds as Lewis Acid Receptors

Organoboron compounds, including pinacol ester derivatives, have been explored for their role as Lewis acid receptors of fluoride ions in polymeric membranes. These compounds exhibit selectivity towards fluoride ions, with their performance in membrane electrodes varying based on the stability of the B-O bond and the environment's acidity. Such characteristics are crucial for developing selective ion sensors and highlight the nuanced behavior of organoboron compounds in different chemical contexts (Jańczyk et al., 2012).

Fluoroarenes Conversion to Arylboronic Acid Pinacol Esters

Research has shown that fluoroarenes can be transformed into arylboronic acid pinacol esters through nickel-catalyzed borylation. This process involves C-F bond activation and transmetalation, demonstrating the synthetic versatility of partially fluorinated arenes and their conversion into boronate esters, which are valuable building blocks in organic synthesis (Zhou et al., 2016).

H2O2-Cleavable Poly(ester-amide)s Synthesis

The synthesis of H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization integrates the phenylboronic acid ester into the polymer backbone. This approach enables the creation of polymers that can degrade in response to H2O2, showcasing potential applications in controlled release and drug delivery systems due to the responsive nature of these materials (Cui et al., 2017).

Defluoroborylation for C-F Bond Functionalization

The development of methods for the defluoroborylation of fluoroarenes, resulting in arylboronic acid pinacol esters, underscores the synthetic utility of such transformations. These processes enable the efficient and versatile functionalization of C-F bonds, facilitating the creation of diverse functionalized arenes from fluoroarenes, which are important in pharmaceutical and materials science research (Niwa et al., 2015).

properties

IUPAC Name |

2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(15)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXLWNXASYGONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601137084 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester | |

CAS RN |

2121512-28-3 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601137084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)

![4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine](/img/structure/B6304237.png)